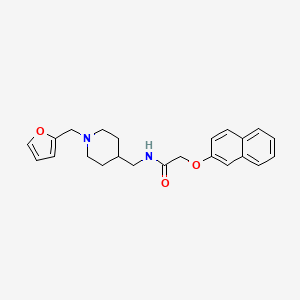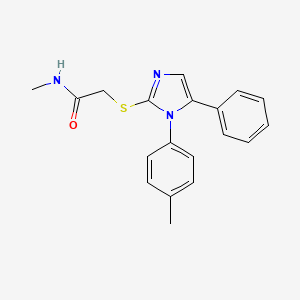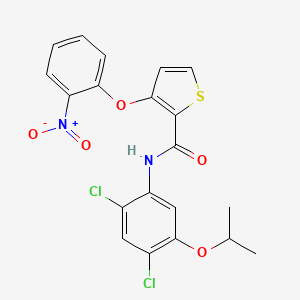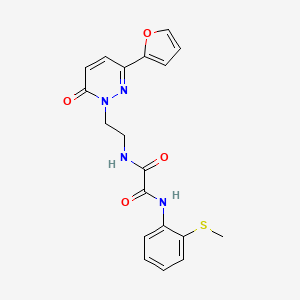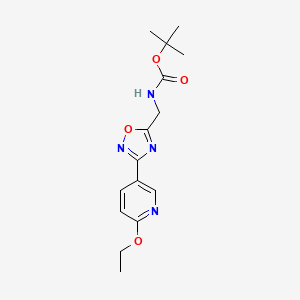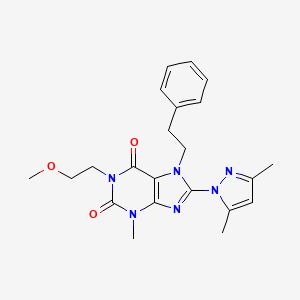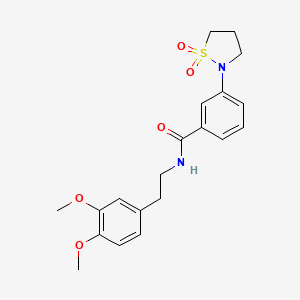
N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide, also known as DT-010, is a novel compound that has gained attention in scientific research due to its potential therapeutic properties. It belongs to the class of isothiazolidinone derivatives and has shown promising results in several studies.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Antitubercular Activity
N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide shares structural similarities with compounds studied for their synthesis methods and biological activities. For instance, a series of novel derivatives were synthesized using green chemistry tools, showing promising in vitro antitubercular activity against Mycobacterium tuberculosis with IC50 values of less than 1 µg/mL. These compounds also demonstrated non-cytotoxicity against the human cancer cell line HeLa, suggesting their safety and potential as antitubercular agents (Nimbalkar et al., 2018).
Antimicrobial Activities
Research into similar compounds has shown significant antimicrobial activities. Synthesis and evaluation of N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamide derivatives revealed promising antibacterial and antifungal properties, highlighting the potential of such compounds in developing new antimicrobial agents (Patel & Dhameliya, 2010).
Anticancer Properties
Compounds with related structures have been synthesized and tested for their anticancer and antioxidant activities. A study on N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives showed that they possess dose-dependent inhibition of growth in various cancer cell lines, including HeLa, IMR-32, and MCF-7, with some compounds having IC50 values comparable to cisplatin. This indicates the potential of these compounds in cancer therapy (Gudipati et al., 2011).
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-18-8-7-15(13-19(18)27-2)9-10-21-20(23)16-5-3-6-17(14-16)22-11-4-12-28(22,24)25/h3,5-8,13-14H,4,9-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYCQJDWYGRSHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CC=C2)N3CCCS3(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2833282.png)
![[4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol](/img/structure/B2833283.png)
![5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2833284.png)


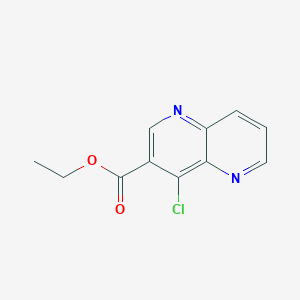
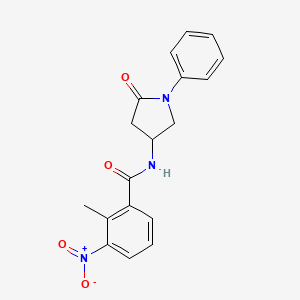
![ethyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2833293.png)
